molecular formula C8H9Cl2N B1410672 2,5-Dichloro-3-methylbenzylamine CAS No. 1803836-31-8

2,5-Dichloro-3-methylbenzylamine

Cat. No. B1410672
CAS RN: 1803836-31-8
M. Wt: 190.07 g/mol
InChI Key: SZDWBXFSPLYJMN-UHFFFAOYSA-N
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Description

“2,5-Dichloro-3-methylbenzylamine” is a chemical compound that is a derivative of benzylamine . It is also known by its synonyms DCMB and LY-78335 . It is used as a PNMT inhibitor .


Synthesis Analysis

The synthesis of “this compound” could potentially involve the reduction of nitriles or amides and nitro compounds . It could also involve SN2 reactions of alkyl halides, ammonia, and other amines . Another possible method could be the alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide .


Molecular Structure Analysis

The empirical formula of “this compound” is C8H9Cl2N . It has a molecular weight of 226.53 .


Chemical Reactions Analysis

“this compound” is a halogenated benzylamine derivative . It undergoes oxidation with hydrogen peroxide in the presence of V2O5 to afford N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is soluble in water and ethanol .

Mechanism of Action

“2,5-Dichloro-3-methylbenzylamine” acts as a PNMT inhibitor . It is also reported that METTL7A and METTL7B, uncharacterized members of the METTL7 family, act as thiolmethyltransferases . The historic TMT inhibitor, 2,3-dichloro-α-methylbenzylamine (DCMB), has no effect on the activity of METTL7B, indicating that multiple enzymes contribute to TMT activity .

Safety and Hazards

“2,5-Dichloro-3-methylbenzylamine” is considered hazardous. It causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The METTL7 family encodes for two enzymes, METTL7A and METTL7B, which are responsible for TMT activity in liver microsomes . This discovery could improve our understanding of the DMPK properties of alkyl- or phenolic-thiol-containing therapeutics .

properties

IUPAC Name

(2,5-dichloro-3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDWBXFSPLYJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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